molecular formula C12H14N6O2S B7615477 N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B7615477
M. Wt: 306.35 g/mol
InChI Key: UZHQLURHTAECLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of acetamidophenyl and triazolyl groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach starts with the acylation of 3-aminophenol to form 3-acetamidophenol. This intermediate is then subjected to a nucleophilic substitution reaction with 2-chloroacetyl chloride to yield N-(3-acetamidophenyl)-2-chloroacetamide. The final step involves the reaction of this intermediate with 5-amino-1H-1,2,4-triazole-3-thiol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide: shares similarities with other acetamidophenyl and triazole derivatives.

    N-(4-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide: A structural isomer with different substitution patterns.

    N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propionamide: A homolog with a longer carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2S/c1-7(19)14-8-3-2-4-9(5-8)15-10(20)6-21-12-16-11(13)17-18-12/h2-5H,6H2,1H3,(H,14,19)(H,15,20)(H3,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHQLURHTAECLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.